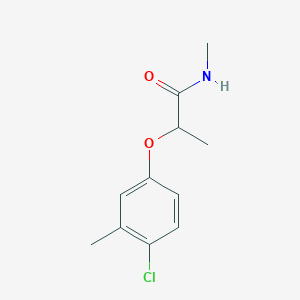![molecular formula C15H21ClN2O2 B4398848 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4398848.png)
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride
描述
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is primarily expressed in the central nervous system. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
作用机制
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride selectively binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is primarily expressed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of the receptor in a way that leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which makes it a potential treatment for addiction.
实验室实验的优点和局限性
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride has several advantages for lab experiments. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the function of this receptor. Additionally, this compound has been extensively studied in animal models, which makes it a useful tool for preclinical research. However, there are also limitations to using this compound in lab experiments. It has a short half-life, which makes it difficult to administer in vivo. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in vitro.
未来方向
There are several future directions for research on 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride. One area of research is to further elucidate its mechanism of action. Understanding how this compound modulates the activity of the α7 nicotinic acetylcholine receptor could lead to the development of more effective therapies. Another area of research is to investigate the potential of this compound as a treatment for addiction. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its dosing and administration.
科学研究应用
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride has been extensively studied for its potential therapeutic properties in a variety of diseases and disorders. It has been shown to have anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have potential as an analgesic and as a treatment for addiction.
属性
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-12-10-17(11-13(2)19-12)7-8-18-15-6-4-3-5-14(15)9-16;/h3-6,12-13H,7-8,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMTPDXSSDVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4398772.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4398775.png)
![N-(tert-butyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4398776.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4398782.png)

![1-methyl-4-{2-[2-(phenylthio)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4398797.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398807.png)
![1-(2,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4398812.png)
![4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4398823.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4398830.png)
![2-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4398842.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B4398851.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398870.png)